REACTION_CXSMILES
|
O[C:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:18]3[CH:23]=[CH:22][C:21](O)=[CH:20][CH:19]=3)C3C=CC=CC=3C(=O)O2)=[CH:4][CH:3]=1.[CH2:25]([CH:27]1[O:29][CH2:28]1)Cl>>[C:5]1([C:8]2[C:18]3[CH:19]=[CH:20][CH:21]=[CH:22][C:23]=3[O:29][C:28]=2[C:27]2[CH:4]=[CH:3][CH:2]=[CH:7][CH:25]=2)[CH:6]=[CH:7][CH:2]=[CH:3][CH:4]=1
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Name
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|
Quantity
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159 g
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Type
|
reactant
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Smiles
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OC1=CC=C(C=C1)C1(OC(C2=C1C=CC=C2)=O)C2=CC=C(C=C2)O
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Name
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|
Quantity
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426.6 g
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Type
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reactant
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Smiles
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C(Cl)C1CO1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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reacted together at 95° C. for 1 hour
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Duration
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1 h
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Name
|
|
Type
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product
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Smiles
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C1(=CC=CC=C1)C1=C(OC2=C1C=CC=C2)C2=CC=CC=C2
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Name
|
|
Type
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product
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Smiles
|
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |